Bifidenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The first total synthesis of bifidenone was achieved in 12 steps starting from commercially available 1,4-dioxaspiro[4.5]decan-8-one . The synthesis includes a newly developed method to generate the dihydrobenzodioxolone core by palladium-catalyzed aerobic dehydrogenation . The three stereocenters were installed with an AD-mix-β dihydroxylation step followed by a late-stage palladium-catalyzed decarboxylation-allylation procedure
化学反応の分析
Bifidenone undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of this compound involves palladium-catalyzed aerobic dehydrogenation and decarboxylation-allylation . Common reagents used in these reactions include palladium catalysts and AD-mix-β for dihydroxylation . The major products formed from these reactions are intermediates that lead to the final this compound structure.
科学的研究の応用
Bifidenone has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a tubulin polymerization inhibitor, which makes it a promising candidate for cancer treatment . This compound exhibits antiproliferative activity against a range of human cancer cell lines, making it an attractive candidate for further development . Additionally, its unique chemical structure allows for the synthesis of various analogues, which can be used to study structure-activity relationships and develop more potent derivatives .
作用機序
Bifidenone exerts its effects by inhibiting tubulin polymerization, which is crucial for cell division. By disrupting the formation of microtubules, this compound effectively halts the proliferation of cancer cells . The molecular targets of this compound include tubulin, a protein that is essential for the formation of microtubules . The pathways involved in its mechanism of action are primarily related to cell cycle regulation and apoptosis.
類似化合物との比較
Bifidenone is unique due to its specific inhibition of tubulin polymerization and its novel chemical structure. Similar compounds include other tubulin polymerization inhibitors such as paclitaxel and vinblastine . this compound has demonstrated more potent antiproliferative activity against taxane-resistant cell lines compared to paclitaxel . This makes this compound a valuable addition to the arsenal of tubulin polymerization inhibitors, offering potential advantages in overcoming drug resistance in cancer treatment.
特性
分子式 |
C21H26O5 |
---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
(6S,7aR)-7a-[(2S)-1-(3,4-dimethoxyphenyl)propan-2-yl]-6-prop-2-enyl-6,7-dihydro-1,3-benzodioxol-5-one |
InChI |
InChI=1S/C21H26O5/c1-5-6-16-12-21(20(11-17(16)22)25-13-26-21)14(2)9-15-7-8-18(23-3)19(10-15)24-4/h5,7-8,10-11,14,16H,1,6,9,12-13H2,2-4H3/t14-,16-,21+/m0/s1 |
InChIキー |
BHTLRQBVGVBCSE-WDUKFBBWSA-N |
異性体SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@]23C[C@@H](C(=O)C=C2OCO3)CC=C |
正規SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C23CC(C(=O)C=C2OCO3)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。